Z- vs. E-Isomer Potency in Cardiac Function Restoration
In a guinea-pig acute heart failure model (hexobarbital-depressed heart-lung preparation), R 80122 (E-isomer) was nearly 100-fold more potent than R 80123 (Z-isomer) in reconstituting contractility and cardiac output [1]. This stereospecific difference is a critical selection criterion for experiments requiring either a potent PDE III inhibitor or a low-activity stereoisomer control.
| Evidence Dimension | Potency in Reversing Cardiac Depression (Cardiac Output Restoration) |
|---|---|
| Target Compound Data | Significantly less potent than R 80122; EC50 value not determined due to low potency, but relative potency difference is quantified as ~100-fold less potent than R 80122 [1]. |
| Comparator Or Baseline | R 80122 (E-isomer, Revizinone), EC50 = 6.1 ± 1.3 x 10⁻⁸ mol/L (61 nM) [1]. |
| Quantified Difference | R 80122 is nearly 100-fold more potent than R 80123 [1]. |
| Conditions | Hexobarbital-depressed heart-lung preparation of guinea pig; cardiac output reduced to 25% of initial value; compounds added cumulatively [1]. |
Why This Matters
This stark potency gap makes R 80123 an essential negative control or reference compound for stereospecific PDE III activity studies, where R 80122 would serve as the active isomer.
- [1] Schneider J, et al. Cardiac effects of R 79595 and its isomers (R 80122 and R 80123) in an acute heart failure model. A new class of cardiotonic agents with highly selective phosphodiesterase III inhibitory properties. Naunyn Schmiedebergs Arch Pharmacol. 1992 Nov;346(5):563-72. View Source
